
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester
Overview
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a difluoromethoxyphenyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group:
Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H20F2N2O4
- Molecular Weight : 352.39 g/mol
- IUPAC Name : 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:
- Preparation of the Pyrimidine Ring : Using various precursors and reagents.
- Introduction of the Difluoromethoxyphenyl Group : Achieved through electrophilic substitution reactions.
- Esterification : The final step involves reacting the carboxylic acid with alcohols to form esters.
Industrial production methods may include batch or continuous flow processes utilizing automated reactors for efficiency.
Chemistry
5-Pyrimidinecarboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Producing oxides.
- Reduction : Leading to alcohols or amines.
- Substitution Reactions : Resulting in diverse derivatives.
Biology
Research into this compound has revealed potential biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : Studies suggest it interacts with certain receptors, influencing biological responses.
Medicine
Ongoing research is exploring its therapeutic applications:
- Drug Development : The compound is being investigated for its potential as a drug candidate for various diseases due to its biological activity.
Case Studies and Research Findings
Several studies have documented the effects of this compound in biological systems:
-
Enzyme Inhibition Study :
- A study demonstrated that derivatives of 5-Pyrimidinecarboxylic acid inhibited enzyme activity in vitro, suggesting potential applications in treating diseases related to enzyme dysfunction.
-
Receptor Interaction Analysis :
- Research highlighted its ability to bind to specific receptors involved in pain pathways, indicating its potential as an analgesic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(4-methoxyphenyl)-6-methyl-2-thioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
- 5-Pyrimidinecarboxylic acid,1,2,3,4-tetrahydro-4-(2-hydroxyphenyl)-1,6-dimethyl-2-oxo-, methyl ester
Uniqueness
The presence of the difluoromethoxy group in 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
Biological Activity
5-Pyrimidinecarboxylic acid derivatives are increasingly recognized for their diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The specific compound in focus, 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester , exhibits significant potential across various therapeutic areas.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a tetrahydro structure and a difluoromethoxyphenyl group. This unique configuration is pivotal for its biological activity. Recent synthetic approaches have utilized methods such as Biginelli condensation to produce similar compounds with enhanced efficacy and selectivity against target enzymes.
1. Anti-inflammatory Activity
Numerous studies indicate that pyrimidine derivatives can effectively inhibit inflammatory processes. For instance:
- In Vivo Studies : A study assessed the anti-inflammatory effects of various pyrimidine derivatives using a carrageenan-induced paw edema model in rats. The results indicated that compounds derived from pyrimidine exhibited higher efficacy than standard anti-inflammatory drugs like indomethacin, with significant reductions in edema observed at doses of 2.5 mg/kg and 5 mg/kg (Table 1) .
Compound | Dose (mg/kg) | % Protection against Edema | % Inhibition of Plasma PGE2 |
---|---|---|---|
3 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |
5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 | |
4 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |
5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |
- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory mediators .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines:
- In Vitro Studies : The compound demonstrated notable cytotoxicity against breast cancer cell lines such as MCF7 and MDAMB231 with IC50 values indicating effective growth inhibition .
Cell Line | IC50 (μM) |
---|---|
MCF7 | <10 |
MDAMB231 | <15 |
- In Vivo Studies : Further investigations using xenograft models confirmed the in vivo efficacy of these compounds against tumor growth .
3. Antibacterial and Antiviral Properties
Pyrimidine derivatives have also been explored for their antibacterial and antiviral activities:
- Antibacterial : Compounds have shown effectiveness against various bacterial strains, suggesting potential use as broad-spectrum antibiotics .
- Antiviral : Recent studies have highlighted the ability of certain pyrimidine compounds to inhibit viruses like Zika and Dengue with promising EC50 values .
Case Studies
Several case studies have documented the therapeutic potential of pyrimidine derivatives:
- A study highlighted the synthesis and evaluation of a series of pyrimidine-based compounds that exhibited significant anti-inflammatory and anticancer properties, reinforcing their potential as lead compounds in drug development .
- Another investigation focused on structure-activity relationships (SARs), revealing how modifications to the pyrimidine core can enhance biological activity while reducing toxicity .
Properties
IUPAC Name |
methyl 6-[2-(difluoromethoxy)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O4/c1-8-11(13(20)22-3)12(18-15(21)19(8)2)9-6-4-5-7-10(9)23-14(16)17/h4-7,12,14H,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYNWHFXZSBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2OC(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920635 | |
Record name | Methyl 4-[2-(difluoromethoxy)phenyl]-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111983-60-9 | |
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111983609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-[2-(difluoromethoxy)phenyl]-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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